5-chloro-4-nitro-1H-indazole
Overview
Description
5-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups on the indazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1H-indazole typically involves the nitration of 5-chloro-1H-indazole. One common method includes the following steps:
Starting Material: 5-chloro-1H-indazole.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C). The reaction mixture is stirred for several hours to ensure complete nitration.
Isolation: The product is then isolated by neutralizing the reaction mixture with water and extracting the compound using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize byproducts. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-chloro-4-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
5-chloro-4-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom can also participate in interactions with biological molecules, enhancing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-1H-indazole: Lacks the chlorine atom, affecting its chemical properties and reactivity.
5-bromo-4-nitro-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
5-chloro-4-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups on the indazole ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and potential biological activities are influenced by these substituents, distinguishing it from other indazole derivatives.
Biological Activity
5-Chloro-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is a derivative of indazole, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 4-position. The basic structure can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Escherichia coli | 62.5 - 125 |
Bacillus subtilis | 31.25 - 62.5 |
These findings suggest its potential as a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .
Antiparasitic Activity
Indazole derivatives, including this compound, have shown promising results against parasitic infections such as Chagas disease. A study demonstrated that related compounds exhibited significant activity against Trypanosoma cruzi, with some derivatives achieving sub-micromolar potency comparable to standard treatments .
Anti-inflammatory and Antitumor Effects
The compound has also been investigated for its anti-inflammatory and antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Interference with Signal Transduction : It may disrupt signaling pathways critical for cell survival and proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Indazole derivatives often induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy : A clinical isolate study demonstrated that this compound effectively reduced bacterial load in infected tissues, showcasing its potential for therapeutic use in wound infections.
- Anticancer Activity : In a preclinical model, treatment with this indazole derivative resulted in significant tumor regression in xenograft models, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
5-chloro-4-nitro-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPHMTNGMPSQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591989 | |
Record name | 5-Chloro-4-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101420-96-6 | |
Record name | 5-Chloro-4-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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